molecular formula C7H5ClO2 B016314 3-Chloro-2-hydroxybenzaldehyde CAS No. 1927-94-2

3-Chloro-2-hydroxybenzaldehyde

Cat. No. B016314
CAS RN: 1927-94-2
M. Wt: 156.56 g/mol
InChI Key: DOHOPUBZLWVZMZ-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

Iodoethane (1.54 mL, 19.2 mmol) was added to a stirring solution of 3-chloro-2-hydroxy-benzaldehyde (2.01 g, 12.8 mmol) and K2CO3 (3.90 g, 28.2 mmol) in DMF (25 mL). The mixture was heated to 50° C. and stirred for 2.5 h. The heat was removed and reaction stirred at room temperature for 18 h. The reaction was quenched with H2O (70 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organics were washed with brine (2×50 mL), dried over Na2SO4, filtered and concentrated to yield the title compound (2.16 g, 91%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 10.27 (s, 1H), 7.85 (dd, J=7.8, 1.5 Hz, 1H), 7.72 (dd, J=7.8, 1.8 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H), 4.14 (q, J=7.2 Hz, 2H), 1.39 (t, J=6.9 Hz, 3H).
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[Cl:4][C:5]1[C:6]([OH:13])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:4][C:5]1[C:6]([O:13][CH2:2][CH3:3])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.54 mL
Type
reactant
Smiles
ICC
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1)O
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (70 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=CC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.